![molecular formula C9H9FN4 B13084975 1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13084975.png)
1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-3-amine is a chemical compound that features a fluorinated pyridine ring attached to a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 5-fluoropyridine derivatives with pyrazole intermediates. One common method includes the nucleophilic substitution reaction where a 5-fluoropyridine derivative reacts with a pyrazole derivative under basic conditions . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom on the pyridine ring is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Various nucleophiles, often in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . The pyrazole moiety may also contribute to the compound’s overall bioactivity by interacting with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Bis((5-fluoropyridin-3-yl)methyl)amine
- 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone
- (3-Fluoropyridin-4-yl)methanol
Uniqueness
1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific combination of a fluorinated pyridine ring and a pyrazole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H9FN4 |
|---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
1-[(5-fluoropyridin-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H9FN4/c10-8-3-7(4-12-5-8)6-14-2-1-9(11)13-14/h1-5H,6H2,(H2,11,13) |
InChI Key |
YTKQUSCUQCCNGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1N)CC2=CC(=CN=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-(2-([1,1'-biphenyl]-4-ylamino)thiazol-5-yl)acetate](/img/structure/B13084894.png)
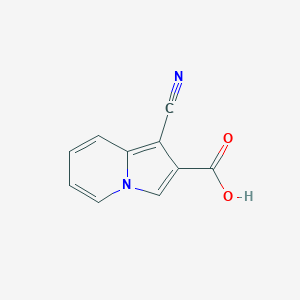
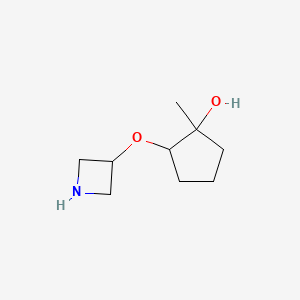

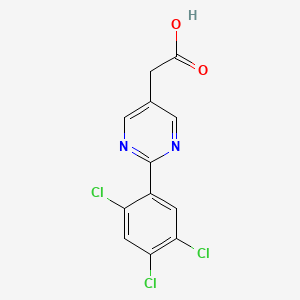
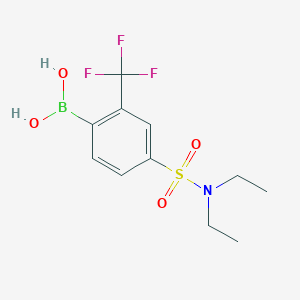
![3-Methoxyspiro[3.3]heptane-1-thiol](/img/structure/B13084941.png)

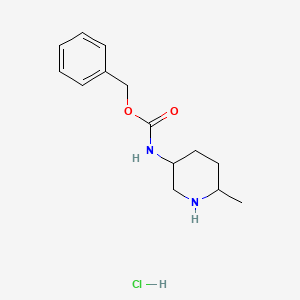
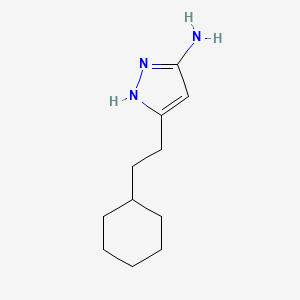

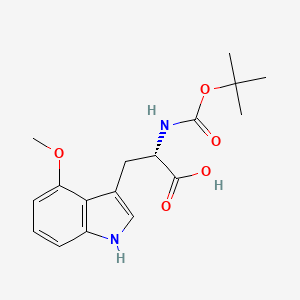
![2-amino-N-ethyl-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide](/img/structure/B13084984.png)
